molecular formula C12H23NO4 B1611121 N-Octyl aspartic acid CAS No. 84714-37-4

N-Octyl aspartic acid

Cat. No.: B1611121
CAS No.: 84714-37-4
M. Wt: 245.32 g/mol
InChI Key: WLNJJLYIPFNOEJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within N-Alkylated Amino Acid Derivatives Research

N-alkylated-α-amino acids represent a significant class of compounds that serve as valuable building blocks for the pharmaceutical and fine chemical industries. nih.gov The process of N-alkylation, which involves substituting an alkyl group onto the nitrogen atom of an amino acid's amino group, can significantly alter the parent molecule's properties. nih.gov Introducing an N-alkyl group can obstruct the hydrolysis of peptide bonds by proteases, enhancing enzymatic stability. nih.gov Furthermore, N-alkylation generally increases lipophilicity, which can improve a peptide's bioavailability. monash.edu

N-Octyl aspartic acid fits within this context as an amphiphilic molecule, possessing a hydrophobic octyl tail and a hydrophilic amino acid headgroup. chalmers.se This dual nature is central to its functionality. It is part of a broader category of amino acid-based surfactants, which are gaining attention because their components are derived from natural sources, suggesting good biodegradability and low toxicity. chalmers.se Research into N-alkyl amino acids explores the effects of varying alkyl chain lengths and the nature of the amino acid headgroup on physicochemical properties. chalmers.se For instance, N-acyl derivatives of aspartic acid, which feature two carboxylic groups in their polar head, are a specific area of study within this class. chalmers.se

Historical Perspectives on the Synthesis and Exploration of N-Substituted Aspartic Acid Analogues

The synthesis of N-alkyl amino acids has presented persistent challenges, particularly concerning the prevention of racemization and ensuring mono-N-alkylation. monash.edu Historically, chemical synthesis methods often required the use of hazardous reagents like pyrophoric metal hydrides or genotoxic alkylating agents. nih.gov

More recently, significant advancements have been made in developing greener and more selective synthesis routes. Biocatalytic methods, in particular, have emerged as powerful alternatives. nih.gov Enzymes such as Carbon-Nitrogen (C-N) lyases are capable of catalyzing the asymmetric synthesis of substituted aspartic acids. d-nb.info Specifically, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has demonstrated a broad substrate scope, facilitating the highly regio- and stereoselective addition of various amines to fumarate (B1241708) to produce N-substituted aspartic acids. acs.orgrug.nl This enzymatic approach can achieve high conversions and excellent enantiomeric excess (>99% ee) under mild conditions, avoiding the harsh reagents and potential racemization associated with some traditional chemical strategies. acs.orgrug.nl These biocatalytic routes represent a significant evolution in the synthesis of chiral N-substituted amino acids, offering more sustainable and efficient pathways. d-nb.info

Significance and Emerging Roles in Advanced Chemical Synthesis and Functional Material Science Investigations

The primary significance of this compound lies in its function as a surfactant and emulsifier. guidechem.com Its amphiphilic structure allows it to reduce surface tension at interfaces, making it valuable in formulations for personal care products and various industrial applications. chalmers.seguidechem.com Amino acid-based surfactants are often used in facial cleansers and other cosmetics due to their mildness and good water solubility, particularly for derivatives with multiple carboxylic groups like those from aspartic acid. chalmers.se

Beyond its role as a surfactant, this compound is recognized for other potential functions. Based on computational models, it is predicted to act as a chelating agent, hair and skin conditioner, and a buffering agent. epa.gov The exploration of amino acid-based surfactants extends to their self-assembly properties and their performance in applications like mineral ore flotation and corrosion inhibition. chalmers.se The presence of an amino acid substituent in surfactant molecules can influence their biodegradability. nih.gov Studies on related compounds have shown that surfactants based on octyl d-glucopyranoside have a less negative environmental impact and better biodegradability than many surfactants synthesized from petroleum products. nih.gov As research continues, the unique properties of N-alkylated aspartic acids position them as versatile components for developing advanced functional materials and sustainable chemical formulations.

Data on this compound

The following tables provide summarized data regarding the general properties and predicted functionalities of this compound.

Table 1: General Properties of this compound This interactive table outlines the basic chemical identifiers for this compound.

PropertyValueSource(s)
CAS Number 84714-37-4 guidechem.com
Molecular Formula C₁₂H₂₃NO₄ guidechem.com
Physical State White Solid guidechem.com

Table 2: Predicted Functional Uses of this compound This table presents the predicted functional applications of this compound based on EPA's Quantitative Structure-Use Relationship (QSUR) models. The probability indicates the model's confidence in the prediction.

Predicted Functional UseProbabilitySource(s)
Surfactant0.884 epa.gov
Hair Conditioner0.864 epa.gov
Skin Conditioner0.771 epa.gov
Chelator0.716 epa.gov
Humectant0.483 epa.gov
Buffer0.472 epa.gov
Skin Protectant0.462 epa.gov
Antimicrobial0.387 epa.gov
Antioxidant0.324 epa.gov
Heat Stabilizer0.286 epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84714-37-4

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(2S)-2-(octylamino)butanedioic acid

InChI

InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-13-10(12(16)17)9-11(14)15/h10,13H,2-9H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

WLNJJLYIPFNOEJ-JTQLQIEISA-N

SMILES

CCCCCCCCNC(CC(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCCN[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCNC(CC(=O)O)C(=O)O

sequence

D

Origin of Product

United States

Synthetic Methodologies for N Octyl Aspartic Acid and Its Derivatives

Direct N-Alkylation Approaches

Direct N-alkylation methods aim to introduce the octyl group onto the aspartic acid backbone in a single key step, though the specific precursors may vary. Traditional methods often involve nucleophilic substitution using alkyl halides, but these can suffer from poor selectivity and the generation of stoichiometric salt by-products. nih.govresearchgate.net Modern catalytic approaches, particularly those using alcohols as alkylating agents, offer more atom-economical and environmentally benign alternatives. nih.gov

The success of direct N-alkylation is highly dependent on the careful optimization of reaction parameters. Key variables include temperature, solvent, and the stoichiometric ratio of reactants.

In catalytic systems, such as the ruthenium-catalyzed N-alkylation of amino acids with alcohols, temperatures are typically elevated, often in the range of 110°C, to drive the reaction. nih.gov The choice of solvent is also critical; solvents like toluene (B28343) or trifluoroethanol are often employed. nih.govCurrent time information in Bangalore, IN. For instance, in the alkylation of amino acid esters, a base-free environment is crucial to prevent the racemization of the chiral α-carbon, which is sensitive to base-catalyzed epimerization. nih.gov

Another direct approach involves the aza-Michael addition of octylamine (B49996) to a dialkyl ester of maleic acid. This reaction can proceed at temperatures from 20°C to 100°C. google.com Controlling the temperature is essential to prevent side reactions, such as the formation of diketopiperazine derivatives at higher temperatures. google.com The reaction can be carried out in solvents like ethanol (B145695) or t-butanol. google.com

Modern synthetic chemistry has increasingly turned to catalytic systems to improve the efficiency and selectivity of N-alkylation.

Ruthenium-catalyzed Methods: A powerful strategy for N-alkylation is the "borrowing hydrogen" methodology, which uses alcohols as the alkylating agent. nih.gov In this process, a ruthenium catalyst temporarily dehydrogenates the alcohol (e.g., 1-octanol) to form an aldehyde in situ. This aldehyde then reacts with the amino acid (or its ester) to form an imine, which is subsequently reduced by the captured hydrogen, regenerating the catalyst and yielding the N-alkylated product with water as the only by-product. nih.govnih.gov This approach is noted for its high atom economy and excellent retention of stereochemistry. nih.gov The use of additives, such as diphenylphosphate, can significantly improve reactivity and product selectivity. nih.gov

Table 1: Example Conditions for Ruthenium-Catalyzed N-Alkylation of Amino Acid Derivatives with Alcohols This table is illustrative of typical conditions reported for this class of reactions.

ParameterConditionReference
CatalystRuthenium Pincer Complex (e.g., Cat 1 in source) Current time information in Bangalore, IN.
Catalyst Loading0.5 - 1 mol% nih.gov
Alkylating AgentPrimary Alcohols (e.g., 1-octanol) nih.gov
Temperature90 - 120°C Current time information in Bangalore, IN.
SolventToluene Current time information in Bangalore, IN.
Reaction Time18 hours Current time information in Bangalore, IN.
Key FeatureBase-free, high stereochemical retention nih.gov

SiCl₄ Catalysis: Silicon tetrachloride (SiCl₄) has been reported as an effective Lewis acid catalyst for the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds. vaia.com This methodology can be applied to the synthesis of N-octyl aspartic acid precursors. The reaction involves the conjugate addition of an amine (octylamine) to a dialkyl maleate (B1232345). The use of catalytic SiCl₄ under solvent-free conditions provides the corresponding Michael adducts in good to excellent yields. vaia.com This method is attractive due to the use of an inexpensive and readily available catalyst and a simple experimental procedure. vaia.com

A significant challenge in the synthesis of this compound is achieving high selectivity. Several competing reactions can occur, depending on the chosen synthetic route.

When using unprotected aspartic acid, a key issue is N-alkylation versus O-alkylation (esterification) of the carboxylic acid groups. Catalytic methods using alcohols must be finely tuned to favor the desired C-N bond formation. nih.gov Furthermore, controlling the degree of alkylation to prevent the formation of di-octylated products is crucial for achieving mono-alkylation. nih.gov

In the synthesis starting from dialkyl maleate, the initial precursor is more reactive than its isomer, dialkyl fumarate (B1241708). The reaction of a primary amine with the maleate ester is rapid, while the subsequent reaction with the fumarate ester, which forms concurrently, is much slower. google.com This difference in reactivity must be managed to drive the reaction to completion. Maintaining the stereochemical integrity at the α-carbon is another critical consideration, and many modern catalytic methods are specifically designed to be stereoconservative, avoiding racemization. nih.govmonash.edu

Indirect Synthetic Routes via Intermediate Formation

Indirect routes involve the use of protecting groups to temporarily block reactive sites on the aspartic acid molecule, thereby directing the alkylation to the desired nitrogen atom. This is a classic and robust strategy in amino acid chemistry.

The two carboxylic acid groups in aspartic acid are more acidic than the amine and can interfere with N-alkylation, particularly when using base-mediated methods. Therefore, a common strategy is to first protect these carboxyl groups.

Esterification as Protection: The most straightforward protection strategy is the conversion of aspartic acid into a dialkyl ester, such as dimethyl aspartate or diethyl aspartate. google.comchalmers.se This is typically achieved by reacting aspartic acid with the corresponding alcohol (methanol or ethanol) under acidic conditions (e.g., using thionyl chloride or HCl gas). With the carboxyl groups masked as esters, the free amino group can then be selectively alkylated with an octyl halide (e.g., octyl bromide) or via reductive amination. chalmers.sechimia.ch Following N-alkylation, the ester groups can be easily removed by saponification (hydrolysis with a base like NaOH or LiOH) to yield the final this compound. chimia.ch

Sulfonamide Protection: An alternative strategy involves the protection of the amino group itself, most commonly as a sulfonamide, such as an N-nosyl (N-nitrobenzenesulfonyl) derivative. monash.eduresearchgate.net The sulfonamide group increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation with an octyl halide. monash.edu The nosyl group can later be removed under mild conditions using a thiol, regenerating the N-alkylated amine without racemization. researchgate.net This method is particularly useful when other sensitive functional groups are present in the molecule. monash.edu

Once this compound is synthesized, it can serve as a building block for further derivatization, primarily through reactions at its two carboxylic acid groups.

Esterification: The carboxylic acid groups of this compound can be converted to esters through standard esterification procedures, such as Fischer esterification. This typically involves refluxing the N-alkylated amino acid in an alcohol (e.g., ethanol, butanol) with a strong acid catalyst like sulfuric acid. vaia.com This reaction allows for the synthesis of various N-octyl aspartate diesters, which may have different physical properties and applications.

Amidation: The synthesis of amides from this compound can be achieved by activating the carboxylic acid groups, followed by reaction with a primary or secondary amine. Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Alternatively, direct amidation can be catalyzed by Lewis acids such as those based on boron or titanium, which facilitate the condensation of the carboxylic acid and amine with azeotropic removal of water. nih.gov When aspartic acid is used, this can lead to the formation of a diamide (B1670390) if both carboxyl groups react. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is centered on reducing the environmental footprint of the manufacturing process. These principles advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. mlsu.ac.innih.gov

One of the primary routes to N-alkyl amino acids involves the reaction of an amino acid with an alkyl halide. chalmers.se For this compound, this typically involves the alkylation of an aspartic acid ester with an octyl halide. google.com Green approaches to this synthesis focus on several key areas:

Solvent Selection : A major goal is to replace hazardous organic solvents with more environmentally benign alternatives. peptide.com Research into the synthesis of similar N-substituted amino acids has demonstrated the viability of using water as a solvent, which significantly reduces the generation of toxic waste. acs.org While some processes may require co-solvents, the aim is to use those with minimal environmental impact and low water content to improve reaction yields. google.com

Energy Efficiency : Synthetic methods that operate at ambient temperature and pressure are preferred as they minimize energy consumption. mlsu.ac.in Certain methods for preparing N-acyl amino acids can proceed at a practical rate at room temperature (e.g., 20-25°C), which avoids the costs and environmental impact associated with heating or cooling. google.com

Waste Prevention and Atom Economy : Green syntheses are designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. nih.gov This involves choosing reaction pathways that minimize the formation of by-products. For instance, the thermal polymerization of aspartic acid to polysuccinimide, a precursor for some derivatives, has water as its only by-product. researchgate.net

Use of Renewable Feedstocks : Aspartic acid itself can be derived from renewable biological sources through fermentation processes, aligning with the principle of using renewable raw materials. researchgate.net

Design for Degradation : The molecular structure of this compound can be designed so that it degrades into environmentally benign components after its intended use. The compound can break down into aspartic acid and an octanoic acid derivative, which may have a minimal environmental impact. google.com

Table 1: Application of Green Chemistry Principles to this compound Synthesis
Green Chemistry PrincipleApplication in this compound SynthesisReference
Safer Solvents and AuxiliariesUtilizing water as a reaction solvent to replace hazardous organic solvents. acs.org
Design for Energy EfficiencyConducting synthesis at ambient temperature (20-25°C) to reduce energy consumption. google.com
Use of Renewable FeedstocksEmploying aspartic acid derived from the fermentation of renewable resources. researchgate.net
Design for DegradationThe final product is designed to decompose into environmentally benign components like aspartic acid. google.com
Waste PreventionChoosing synthetic routes, such as thermal polycondensation for precursors, that produce minimal by-products (e.g., water). researchgate.net

Stereochemical Control and Asymmetric Synthesis of this compound Enantiomers

Aspartic acid has a chiral center at its α-carbon, meaning it exists as two non-superimposable mirror images or enantiomers (L-aspartic acid and D-aspartic acid). The synthesis of this compound from a specific enantiomer of aspartic acid must be carefully controlled to preserve its stereochemical integrity, as the biological and physical properties of the final compound are dependent on its specific 3D structure. Asymmetric synthesis refers to methods that selectively produce one enantiomer over the other. uwindsor.cayork.ac.uk

Biocatalytic Asymmetric Synthesis

A highly effective method for achieving stereochemical control is through biocatalysis, which uses enzymes to catalyze reactions with high specificity. unipd.it For the synthesis of N-substituted aspartic acids, lyase enzymes have shown significant promise. Specifically, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the regio- and stereoselective addition of an amine to fumarate to produce the corresponding N-substituted aspartic acid. acs.org

This enzymatic approach offers a direct route to optically pure (S)-N-substituted aspartic acids with excellent enantiomeric excess (ee > 99%). acs.org While much of the published research focuses on the addition of arylamines, the broad substrate scope of EDDS lyase suggests its applicability for the synthesis of (S)-N-Octyl aspartic acid from fumarate and octylamine. acs.org The reaction proceeds under mild, environmentally friendly conditions, often in an aqueous buffer.

Table 2: Research Findings on Biocatalytic Asymmetric Synthesis of (S)-N-Aryl-Aspartic Acids using EDDS Lyase
Aryl Amine SubstrateConversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)
Aniline>9985>99
4-Fluoroaniline>9988>99
4-Chloroaniline>9982>99
4-Bromoaniline>9980>99
4-Methylaniline>9986>99

Data adapted from a study on N-arylated aspartic acids, illustrating the high efficiency and stereoselectivity of the EDDS lyase-catalyzed reaction, a principle applicable to this compound synthesis. acs.org

Other Synthetic Strategies

Besides biocatalysis, other asymmetric synthesis strategies can be employed:

Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. uwindsor.ca For instance, an achiral precursor could be converted to a chiral derivative, such as an N-acyl oxazolidinone, which then controls the formation of a new chiral center. uwindsor.canih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Substrate-Controlled Synthesis : In this approach, an existing chiral center in the starting material directs the formation of a new one. uwindsor.ca When synthesizing this compound from enantiomerically pure L- or D-aspartic acid, reaction conditions must be chosen carefully to prevent racemization (the formation of an equal mixture of both enantiomers) at the existing chiral center. A common synthetic route involves the Michael addition of octylamine to a maleic acid ester. google.com This reaction proceeds via the formation of a fumaric acid ester intermediate, and controlling the temperature (e.g., below 50°C initially) is crucial to minimize the formation of undesirable by-products and maintain stereochemical integrity. google.com

The choice of method depends on factors such as desired purity, scalability, and cost, with biocatalytic routes offering a particularly "green" and highly selective option for producing specific enantiomers of this compound. unipd.itacs.org

Mechanistic Investigations of Reactions Involving N Octyl Aspartic Acid

Reaction Kinetics and Rate-Determining Steps in Derivatization Processes

In many derivatization reactions of amino acids, such as esterification or amidation, the initial nucleophilic attack on a carbonyl group is a common mechanistic feature. researchgate.net For N-Octyl aspartic acid, the nitrogen atom of the secondary amine is a potent nucleophile, though its reactivity can be influenced by the steric hindrance of the octyl group and the electronic effects of the two carboxylic acid moieties.

General mechanistic models for nucleophilic additions to carbonyl compounds, which are relevant to many derivatization processes, suggest several potential rate-determining steps researchgate.net:

Nucleophilic addition: The initial attack of the nucleophile to form a tetrahedral intermediate can be the slowest step.

Proton transfer: In acid-catalyzed reactions, a rapid pre-equilibrium may be followed by a slow proton transfer step. researchgate.net

Concerted addition and proton transfer: The nucleophilic attack and a proton transfer may occur simultaneously. researchgate.net

Addition to a protonated carbonyl: The reaction may proceed through the protonation of the carbonyl group, followed by a rate-determining nucleophilic attack. researchgate.net

While specific kinetic data for this compound is not extensively available in the public domain, studies on similar amino acid derivatizations provide a framework for understanding its reactivity. For example, the acylation of amino acids is a well-studied process. google.com A plausible mechanism for the acylation of this compound with an acyl chloride would likely involve the nucleophilic attack of the secondary amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate to expel the chloride leaving group would then yield the N-acylated product. The rate-determining step in such a reaction is often the initial nucleophilic attack. mdpi.com

Reaction TypePlausible Rate-Determining StepExpected Rate Law (Conceptual)Influencing Factors
N-Acylation (with acyl chloride)Nucleophilic attack of the amineRate = k[this compound][Acyl Chloride]Nucleophilicity of the amine, Electrophilicity of the carbonyl carbon, Steric hindrance
N-Alkylation (with primary alkyl halide)Bimolecular nucleophilic substitution (SN2)Rate = k[this compound][Alkyl Halide]Steric hindrance at the electrophilic carbon, Strength of the nucleophile, Nature of the leaving group
Esterification (acid-catalyzed)Nucleophilic attack on the protonated carbonyl or Dehydration of the tetrahedral intermediateComplex, may depend on reactant and catalyst concentrationsAcid concentration, Temperature, Removal of water

Elucidation of Reaction Pathways and Identification of Intermediates

Understanding the complete reaction pathway, including the identification of all transient intermediates, is a primary goal of mechanistic studies. For reactions involving this compound, spectroscopic and computational methods are invaluable tools for elucidating these pathways.

A common reaction pathway for amino acids is their thermal decomposition or polymerization. For instance, aspartic acid itself undergoes thermal polycondensation to form polyaspartic acid, a reaction in which both carboxyl groups play a significant role. asianpubs.org This process is thought to proceed through the formation of amide and then imide bonds. asianpubs.org While specific studies on the thermal decomposition of this compound are scarce, it is plausible that it would follow a more complex pathway due to the presence of the N-octyl group, potentially involving both intermolecular condensation and intramolecular cyclization to form succinimide-type structures. Studies on the decomposition of aspartic acid on metal surfaces have revealed dual pathways, including condensation/dehydration at low coverages and decomposition via an aspartate species at higher coverages. rsc.org

In derivatization reactions, the primary intermediate is often a tetrahedral species formed from the nucleophilic addition to a carbonyl group. mdpi.com The stability and fate of this intermediate determine the course of the reaction. For example, in the synthesis of N-acyl amino acids, the tetrahedral intermediate formed after the initial nucleophilic attack collapses to give the final product. google.com

Another important reaction pathway for aspartic acid residues in peptides is the formation of a five-membered succinimide (B58015) intermediate, which can lead to isomerization and racemization. nih.govmdpi.com This process is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon. While this compound is not part of a peptide backbone in the same way, the potential for intramolecular reactions between the secondary amine and one of the carboxyl groups exists, which could lead to cyclic intermediates under certain conditions. Computational studies on succinimide formation from aspartic acid residues have detailed a six-step mechanism involving water-assisted proton transfers and the formation of a gem-diol tetrahedral intermediate. mdpi.com

Reaction TypePlausible IntermediatesMethods for Identification
N-AcylationTetrahedral carbonyl addition intermediateSpectroscopic methods (NMR, IR), Computational modeling
Thermal DecompositionPolysuccinimide-like structures, AnhydridesThermal analysis (TGA, DSC), Infrared spectroscopy (IR)
Intramolecular CyclizationSuccinimide-type ring, gem-diol tetrahedral intermediateComputational modeling (DFT), Isotope labeling studies

Role of Hydrogen Bonding and Intermolecular Interactions in Reaction Mechanisms

Hydrogen bonding and other non-covalent intermolecular interactions play a critical role in dictating the mechanism and outcome of chemical reactions, particularly in solution. For this compound, which contains both hydrogen bond donors (the N-H group and the two O-H groups of the carboxylic acids) and acceptors (the carbonyl oxygens and the nitrogen atom), these interactions are of paramount importance.

In the context of reaction mechanisms, hydrogen bonds can:

Stabilize transition states: By lowering the energy of a transition state, hydrogen bonding can accelerate a reaction.

Activate reactants: A hydrogen bond can increase the electrophilicity or nucleophilicity of a reactant.

Mediate proton transfer: Hydrogen-bonded networks of solvent molecules can facilitate proton transfer steps in a reaction. nih.govmdpi.com

The study of succinimide formation from aspartic acid residues provides a clear example of the crucial role of hydrogen bonding. nih.govmdpi.com In this reaction, a network of water molecules is proposed to assist in a series of proton transfers that are essential for the cyclization and subsequent dehydration steps. mdpi.com Intramolecular hydrogen bonds are also significant, as the breaking of an internal hydrogen bond can be a necessary step for a conformational change that allows the reaction to proceed. mdpi.com It is reasonable to infer that similar interactions would be at play in reactions of this compound, where both intramolecular hydrogen bonds (e.g., between the amine proton and a carboxylate oxygen) and intermolecular hydrogen bonds with solvent molecules would influence its reactivity.

The long octyl chain introduces significant hydrophobic character to the molecule. This can lead to aggregation in aqueous solutions and influence how the molecule interacts with other reactants and the solvent at a microscopic level. These hydrophobic interactions can affect reaction rates and selectivity by altering the local concentration of reactants or by orienting the molecules in a specific way prior to reaction.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. weebly.com Solvents can influence reactions by solvating the reactants, intermediates, and transition states to different extents. researchgate.net For reactions involving charged or polar species, the polarity of the solvent is a particularly important factor.

The Hughes-Ingold rules provide a general framework for predicting the effect of solvent polarity on the rates of nucleophilic substitution reactions. For instance, in an SN1 reaction, which proceeds through a charged carbocation intermediate, a more polar solvent will stabilize the intermediate and the transition state leading to it, thus increasing the reaction rate. masterorganicchemistry.com In contrast, for an SN2 reaction where the charge is more dispersed in the transition state compared to the reactants, the effect of solvent polarity is less straightforward and depends on the nature of the nucleophile and leaving group. msu.edu

For reactions of this compound, which possesses both polar (amine and carboxylic acids) and non-polar (octyl chain) regions, the choice of solvent is critical. In polar protic solvents (e.g., water, ethanol), the functional groups can engage in hydrogen bonding with the solvent, which can affect their reactivity. For example, hydrogen bonding to the amine could decrease its nucleophilicity, while hydrogen bonding to the carbonyl oxygen could increase the electrophilicity of the carbonyl carbon. In aprotic polar solvents (e.g., DMSO, DMF), these hydrogen bonding effects from the solvent are absent, which can lead to different reaction kinetics.

A study on the Baeyer-Villiger reaction demonstrated that a concerted, non-ionic pathway is favored in non-polar solvents, while ionic pathways become more significant in polar solvents. rsc.org This highlights how the solvent can fundamentally alter the reaction mechanism. While no such detailed study exists specifically for this compound, these principles are broadly applicable. The solubility of this compound itself will vary significantly with the solvent, which is a primary consideration for any reaction. Its amphiphilic nature suggests that it may exhibit interesting behavior in different solvent systems, potentially forming micelles or other aggregates that could influence reaction outcomes. chalmers.se

Solvent TypePrimary InteractionsPotential Effects on this compound Reactions
Polar Protic (e.g., Water, Ethanol)Hydrogen bonding, Dipole-dipole- Solvation of charged/polar groups
  • Can act as a nucleophile or acid/base catalyst
  • May decrease nucleophilicity of the amine through H-bonding
  • Polar Aprotic (e.g., DMSO, Acetonitrile)Dipole-dipole- Solvates cations well, but not anions
  • Can enhance the nucleophilicity of anions
  • May lead to faster SN2 reactions compared to protic solvents
  • Non-polar (e.g., Hexane, Toluene)van der Waals forces- Poor solubility of polar this compound
  • May favor aggregation
  • Generally disfavors reactions with polar/ionic transition states
  • Advanced Analytical Characterization Techniques in N Octyl Aspartic Acid Research

    Spectroscopic Methods for Structural Elucidation and Conformational Analysis Beyond Basic Identification

    Spectroscopic techniques are indispensable for probing the molecular architecture of N-Octyl aspartic acid. High-resolution methodologies provide in-depth information on the atomic connectivity, functional groups, and spatial arrangement of the molecule.

    High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the covalent framework and the study of molecular dynamics.

    In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the octyl chain and the aspartic acid moiety are expected. The methylene protons of the octyl chain adjacent to the nitrogen atom would appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the nitrogen. The terminal methyl group of the octyl chain would resonate as a triplet at a higher field (lower ppm). The protons of the aspartic acid backbone, specifically the α-proton and the β-protons, would exhibit characteristic multiplets, with their chemical shifts and coupling constants providing insights into the molecule's conformation.

    The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbons of the two carboxylic acid groups would be observed at the lowest field. The carbons of the octyl chain would appear in the aliphatic region of the spectrum, with the carbon directly bonded to the nitrogen being shifted downfield compared to the other methylene carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which is essential for the definitive assignment of all signals and the confirmation of the N-octyl substitution on the aspartic acid nitrogen.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    α-COOH - ~175
    β-COOH - ~173
    α-CH ~3.5-3.7 (dd) ~58-60
    β-CH₂ ~2.7-2.9 (m) ~38-40
    N-CH₂-(CH₂)₆-CH₃ ~2.9-3.1 (t) ~50-52
    N-CH₂-CH₂ -(CH₂)₅-CH₃ ~1.5-1.7 (m) ~28-30
    (CH₂)₅ ~1.2-1.4 (m) ~22-32

    Note: Predicted values are based on analogous compounds and general chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and probing their bonding environments.

    The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups, often overlapping with N-H stretching vibrations. The C=O stretching of the carboxylic acid groups would give rise to a strong absorption band around 1700-1730 cm⁻¹. The presence of the long alkyl chain would be confirmed by the C-H stretching vibrations in the 2850-2960 cm⁻¹ region and the CH₂ bending (scissoring) and rocking vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively. The N-H bending vibration may be observed around 1550-1650 cm⁻¹.

    Raman spectroscopy provides complementary information. While the O-H and N-H stretches are typically weak in Raman, the C-H stretching and bending modes of the octyl chain, as well as the skeletal C-C vibrations, often produce strong signals. The symmetric stretching of the carboxylate group (if the compound exists as a zwitterion under certain pH conditions) would also be Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes and molecular symmetry can be obtained.

    Table 2: Characteristic Vibrational Frequencies for this compound

    Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
    O-H Stretch (Carboxylic Acid) 2500-3300 (broad) IR
    N-H Stretch 3000-3300 IR
    C-H Stretch (Aliphatic) 2850-2960 IR, Raman
    C=O Stretch (Carboxylic Acid) 1700-1730 IR
    N-H Bend 1550-1650 IR
    CH₂ Bend (Scissoring) ~1465 IR, Raman
    C-O Stretch / O-H Bend 1210-1320 IR

    Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound with high accuracy and for gaining insights into its fragmentation patterns, which can aid in structural confirmation and the study of reaction mechanisms.

    Using a soft ionization technique such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ can be readily observed, allowing for the precise determination of the molecular mass. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.

    Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to generate a characteristic fragmentation pattern. For this compound, expected fragmentation pathways would include the neutral loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid groups. A significant fragmentation pathway would be the cleavage of the N-C bond of the octyl chain, leading to the loss of the octyl group or the formation of fragment ions corresponding to the octyl chain. Fragmentation of the aspartic acid backbone would also occur, providing further structural information. These fragmentation patterns are invaluable for distinguishing this compound from potential isomers and for studying mechanistic pathways such as isomerization. nih.gov

    Table 3: Expected Key Fragment Ions of this compound in MS/MS

    m/z of Fragment Ion Proposed Structure/Neutral Loss
    [M+H - H₂O]⁺ Loss of water from a carboxylic acid group
    [M+H - HCOOH]⁺ Loss of formic acid
    [M+H - C₈H₁₇]⁺ Loss of the octyl radical
    [C₈H₁₈N]⁺ Fragment corresponding to the protonated octylamine (B49996)

    Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis

    Chromatographic methods are essential for the separation of this compound from reaction mixtures, the assessment of its purity, and the analysis of potential isomers.

    High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the lack of a strong chromophore in the molecule, derivatization is often necessary to enable sensitive detection by UV-Vis or fluorescence detectors. researchgate.netmyfoodresearch.com

    A common approach involves pre-column derivatization with reagents that react with the secondary amine group of this compound. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with the amine to form highly fluorescent derivatives, allowing for detection at very low concentrations. mdpi.comactascientific.com The separation is typically achieved on a reversed-phase column (e.g., C18 or C8) with a gradient elution using a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The retention time of the derivatized this compound will be influenced by the hydrophobicity of the octyl chain, leading to a longer retention time compared to underivatized aspartic acid or its shorter-chain N-alkyl derivatives.

    HPLC can also be used for chiral separations to analyze the enantiomeric purity of this compound. This is typically achieved using a chiral stationary phase or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column. nih.gov

    Table 4: Representative HPLC Method for the Analysis of Derivatized N-Alkyl Aspartic Acid

    Parameter Condition
    Column Reversed-Phase C18 (e.g., ODS-Hypersil, 5 µm)
    Mobile Phase A 0.1% Trifluoroacetic acid in Water
    Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
    Gradient Linear gradient from 20% B to 80% B over 30 minutes
    Flow Rate 1.0 mL/min
    Detection Fluorescence (λex and λem dependent on derivatizing agent)

    Gas Chromatography (GC) is another powerful technique for the analysis of this compound, provided the compound is first converted into a volatile derivative. sigmaaldrich.comsigmaaldrich.com The inherent polarity and low volatility of the amino acid make direct GC analysis challenging.

    Derivatization for GC analysis typically involves a two-step process: esterification of the carboxylic acid groups (e.g., with methanol or propanol in the presence of an acid catalyst) followed by acylation or silylation of the N-H group. researchgate.net For example, the carboxyl groups can be converted to methyl esters, and the amine can be acylated with trifluoroacetic anhydride (TFAA) or derivatized with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com The resulting derivative is much more volatile and thermally stable, allowing for separation on a GC column.

    An alternative approach involves derivatization to form N-alkoxycarbonyl alkyl ester derivatives. For instance, N-ethoxycarbonylation followed by esterification with (S)-(+)-2-octanol has been used for the chiral separation of N-methyl-DL-aspartic acid by GC-MS, a method that could be adapted for this compound. sigmaaldrich.com The choice of a suitable capillary column (e.g., with a non-polar or medium-polarity stationary phase) is crucial for achieving good separation. The retention index of the derivative can be a valuable parameter for its identification.

    Table 5: Potential GC Derivatization and Analysis Parameters for this compound

    Parameter Condition
    Derivatization 1. Esterification (e.g., with HCl in Methanol) 2. Acylation (e.g., with Trifluoroacetic Anhydride)
    Column Capillary column with a 5% phenyl-polymethylsiloxane stationary phase (e.g., DB-5)
    Carrier Gas Helium
    Temperature Program Initial temperature 100°C, ramped to 280°C at 10°C/min
    Injection Split/Splitless

    Capillary Electrophoresis for Enantiomeric Separation

    Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the chiral separation of amino acids and their derivatives, including this compound. chromatographyonline.comchromatographyonline.com The principle of CE is based on the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. dergipark.org.tr For enantiomeric separation, a chiral selector is incorporated into the background electrolyte (BGE), which interacts stereoselectively with the enantiomers of the analyte. researchgate.net

    This interaction leads to the formation of transient diastereomeric complexes with different mobilities, allowing for their separation. dergipark.org.tr Common chiral selectors used for amino acid separations include cyclodextrins, macrocyclic antibiotics, chiral crown ethers, and proteins. chromatographyonline.comspringernature.com For instance, modified cyclodextrins like Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin have proven effective for the enantiomeric separation of derivatized aspartic acid. nih.gov

    The separation mechanism in chiral ligand exchange CE involves the formation of complexes between the enantiomers, a central metal ion (often Cu(II)), and a chiral ligand. The differing stability of these diastereomeric complexes results in different migration times, enabling separation. chromatographyonline.com The optimization of separation conditions—such as the type and concentration of the chiral selector, buffer pH, applied voltage, and capillary temperature—is crucial for achieving baseline resolution of the enantiomers.

    Table 1: Typical Parameters for Enantiomeric Separation of Amino Acid Derivatives by Capillary Electrophoresis

    ParameterTypical Value/ConditionPurpose
    CapillaryFused-silica, 50-75 µm i.d., 40-60 cm lengthProvides the separation channel.
    Background Electrolyte (BGE)25-100 mM Phosphate or Borate bufferMaintains pH and conducts current.
    Chiral Selector5-30 mM Modified β-CyclodextrinForms diastereomeric complexes with enantiomers.
    pH2.5 - 9.0 (optimized for analyte charge)Affects the charge of the analyte and selector, influencing interaction and mobility.
    Voltage15-30 kVDrives the electrophoretic and electroosmotic flow.
    Temperature20-25 °CAffects buffer viscosity and complexation kinetics.
    InjectionHydrodynamic (e.g., 50 mbar for 5 s)Introduces a small plug of the sample into the capillary.
    DetectionUV Absorbance (e.g., 200-220 nm)Monitors the separated analytes as they pass the detector window.

    X-ray Diffraction Studies for Solid-State Structure and Crystal Engineering

    X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. For this compound, XRD can provide definitive information about its solid-state structure, including bond lengths, bond angles, and crystal packing. This information is fundamental for understanding its physical properties and for crystal engineering, which aims to design new crystalline materials with desired properties.

    When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays. If the scattered waves interfere constructively, they produce a diffraction pattern of spots or rings. The angles and intensities of these diffracted beams are unique to the specific crystal structure. Powder XRD is often used for phase identification and to assess polymorphism, while single-crystal XRD provides a detailed three-dimensional model of the molecular structure.

    Studies on related amino acids, such as aspartic acid and d-alanine, demonstrate the utility of XRD in this field. For instance, XRD has been used to determine the orthorhombic unit cell and lattice parameters of d-alanine. nih.gov It can also differentiate between racemic and enantiomeric crystalline phases of aspartic acid. researchgate.net Such analyses are crucial for controlling the solid-state form of a compound, which can impact its stability, solubility, and other physicochemical characteristics. While specific crystallographic data for this compound is not widely published, analysis would follow established principles for amino acid derivatives.

    Table 2: Example Crystallographic Data for L-Aspartic Acid from XRD Analysis

    Crystallographic ParameterValue
    Crystal SystemMonoclinic
    Space GroupP2₁
    a (Å)7.613
    b (Å)6.981
    c (Å)5.143
    β (°)99.81
    Volume (ų)269.4
    Z (Molecules per unit cell)2

    Note: Data is representative for the parent compound, L-aspartic acid, to illustrate the type of information obtained from XRD.

    Surface-Sensitive Analytical Techniques for Interfacial Studies (e.g., XPS, AFM)

    The interfacial properties of this compound, particularly when formed as a thin film or self-assembled monolayer, can be investigated using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). These methods provide complementary information about the chemical composition and topography of the material's surface.

    X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. azooptics.com When the surface is irradiated with a beam of X-rays, photoelectrons are emitted. By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of the element and its chemical environment. For this compound, XPS can be used to:

    Confirm the presence and quantify the atomic percentages of carbon, oxygen, and nitrogen on the surface.

    Identify the chemical states of these elements. For example, the C1s spectrum can be deconvoluted to distinguish between C-C/C-H bonds in the octyl chain, C-N bonds, and O-C=O bonds of the carboxylic acid groups. ulster.ac.uk

    Study the adsorption and orientation of the molecule on different substrates. ulster.ac.uk

    Table 3: Representative XPS Binding Energies for Functional Groups in this compound

    Element/Core LevelFunctional GroupApproximate Binding Energy (eV)
    C1sC-C, C-H (Alkyl chain)~285.0
    C1sC-N (Amide)~286.0
    C1sC=O (Carboxyl/Amide)~288.0
    O1sC=O (Carboxyl/Amide)~531.5
    O1sC-O-H (Carboxyl)~533.0
    N1sC-N-H (Amide)~400.0

    Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a 3D profile of a surface on the nanoscale. A sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is monitored to create a topographical map. AFM is invaluable for studying films of this compound to:

    Visualize the surface morphology and topography.

    Measure surface roughness (e.g., root mean square roughness, Rq).

    Observe the formation of self-assembled structures or aggregates.

    Probe mechanical properties like adhesion and elasticity at the nanoscale.

    Studies on the adsorption of other amino acids, such as glycine (B1666218), onto surfaces have shown that AFM can effectively characterize the change in surface roughness and morphology following film formation. ulster.ac.uk This provides insight into the packing and organization of the molecules on the substrate.

    Table 4: Hypothetical AFM Surface Roughness Data for a Substrate Before and After this compound Film Deposition

    SampleAverage Roughness (Ra) (nm)Root Mean Square Roughness (Rq) (nm)
    Bare Substrate (e.g., Gold)0.250.32
    Substrate with this compound Film0.680.85

    Note: Values are illustrative, based on typical changes observed upon molecular adsorption. ulster.ac.uk

    Applications of N Octyl Aspartic Acid in Advanced Materials Science

    Role in Polymer Chemistry and Polymeric Material Design

    The integration of N-Octyl aspartic acid moieties into polymer structures provides a versatile platform for creating materials with tailored properties. This can be achieved either by using the molecule as a building block in polymerization or by grafting it onto existing polymer backbones.

    Amino acids and their derivatives serve as fundamental units for creating biodegradable and functional polymers. iiserpune.ac.inthinkdochemicals.com These bio-based monomers can introduce functional groups like carboxyl and amine groups, which enhance hydrophilicity and provide sites for further chemical modification. iiserpune.ac.in The general approach involves the polymerization of amino acid derivatives to form polypeptides or polyesters. For instance, L-aspartic acid monomers can be used to synthesize polyesters through processes like melt condensation, yielding polymers with varying thermal properties. iiserpune.ac.in

    While direct polymerization of this compound is a specific pathway, a more common strategy involves the modification of a precursor polymer. Polysuccinimide (PSI), a thermal polycondensate of L-aspartic acid, serves as a highly reactive intermediate. mdpi.comnih.gov The succinimide (B58015) rings in the PSI backbone are susceptible to nucleophilic attack by amines. By reacting PSI with octylamine (B49996), it is possible to graft N-octyl side chains onto the polymer backbone, effectively incorporating the this compound structure into the final polymer, a derivative of poly(aspartic acid) (PASP). mdpi.comnih.gov This post-polymerization modification allows for precise control over the degree of substitution, enabling the fine-tuning of the polymer's final properties. mdpi.com

    The incorporation of N-octyl groups into a hydrophilic polymer backbone, such as poly(aspartic acid), fundamentally alters its physical and chemical properties by introducing amphiphilicity. mdpi.com This modification significantly impacts the polymer's behavior in solution and in solid state.

    Amphiphilicity and Solubility: Grafting hydrophobic octyl chains onto a hydrophilic polymer like PASP transforms it into an amphiphilic graft copolymer. mdpi.com This change dictates its solubility, making it capable of interacting with both aqueous and non-polar environments.

    Thermal Properties: The introduction of side-chain functionalities directly influences the thermal characteristics of amino acid-based polymers. Research on related polyester-amides has shown that modifications to the pendant groups along the polymer chain can significantly alter properties such as the glass transition temperature and the degree of semi-crystallinity. iiserpune.ac.in

    Suspension Stability: The adsorption of PASP-based copolymers onto particle surfaces can modify their interactions within a suspension. researchgate.net The conformation of the adsorbed polymer chains, influenced by the balance of hydrophilic and hydrophobic segments, can either stabilize a colloidal system through steric or electrosteric repulsion or induce destabilization through bridging flocculation. researchgate.net The N-octyl group, as a hydrophobic moiety, plays a crucial role in this interfacial behavior.

    Utilization in Surfactant and Amphiphilic System Development

    The inherent amphiphilic nature of this compound and its derivatives makes them effective surfactants. The combination of a polar amino acid head and a non-polar alkyl tail allows these molecules to function at interfaces, reducing surface tension and stabilizing complex fluid systems. researchgate.net

    Amphiphilic graft copolymers based on a poly(aspartic acid) backbone and hydrophobic side chains spontaneously form self-assembled nanostructures in aqueous solutions. mdpi.com The hydrophobic side chains, such as N-octyl groups, drive the formation of a core to minimize contact with water, while the hydrophilic PASP backbone forms a stabilizing outer shell or corona. mdpi.com

    The morphology of these self-assembled structures is highly dependent on the degree of substitution (DS) of the hydrophobic chains. Studies on similar systems using longer alkyl chains (octadecyl) have demonstrated a clear progression of structural transitions as the hydrophobic content increases. mdpi.com This principle allows for the rational design of nanoparticles with specific shapes and sizes.

    Table 1: Morphological Transition of Self-Assembled Nanostructures based on Hydrophobically Modified Poly(aspartic acid)

    Degree of Substitution (DS)Resulting Morphology
    LowSpherical Assemblies
    MediumRod-like Structures
    HighVesicular Structures
    Very HighLamellar-like Structures

    This table illustrates the principle that increasing the ratio of hydrophobic side chains (like N-octyl groups) to the hydrophilic polymer backbone drives changes in the preferred self-assembled structure in an aqueous environment. Data concept adapted from studies on poly(aspartic acid) grafted with octadecyl chains. mdpi.com

    N-alkyl aspartic acid derivatives are recognized for their surface activity. researchgate.net As surfactants, they adsorb at the interface between two immiscible phases, such as oil and water, and lower the interfacial tension. unipr.it This reduction in energy makes the formation of smaller droplets easier during the emulsification process. unipr.it

    The stabilization of an emulsion is achieved through several mechanisms:

    Reduction of Interfacial Tension: By lowering the energy of the oil-water interface, the surfactant facilitates the creation of a large interfacial area, characteristic of an emulsion. unipr.itnih.gov

    Formation of a Protective Film: The surfactant molecules form a physical barrier at the droplet surface. unipr.it The hydrophilic aspartic acid heads orient towards the aqueous phase, while the hydrophobic octyl tails orient towards the oil phase. This film prevents droplets from coming into direct contact and coalescing. unipr.it

    Electrostatic Repulsion: The carboxylic acid groups in the aspartic acid head can be ionized, imparting a surface charge to the droplets. This leads to electrostatic repulsion between droplets, further enhancing the stability of the emulsion against flocculation. unipr.it

    The effectiveness of the stabilization depends on the ability of the surfactant to create a robust and elastic interfacial layer. nih.gov

    Contributions to Self-Healing or Responsive Material Systems

    The poly(aspartic acid) backbone, integral to polymers derived from this compound, provides the chemical functionalities necessary for creating "smart" materials that can respond to environmental stimuli or even repair themselves after damage.

    Hydrogels formulated from poly(aspartic acid) derivatives have demonstrated significant potential as self-healing materials. nih.govresearchgate.netnih.gov This property typically arises from the incorporation of dynamic chemical bonds within the hydrogel network. These can be reversible covalent bonds or non-covalent interactions (e.g., hydrogen bonds) that can break and reform, allowing the material to mend cracks and restore its structural integrity. azom.com While the self-healing capability is primarily a feature of the cross-linked polymer network, the inclusion of N-octyl groups would modify the hydrogel's hydrophobicity, swelling behavior, and its interaction with encapsulated substances. researchgate.net

    Furthermore, PASP-based materials can be designed to be responsive to external stimuli, particularly pH. researchgate.netnih.gov The carboxylic acid groups on the aspartic acid residues can accept or donate protons depending on the ambient pH. In acidic conditions, the groups are protonated and less charged, which can cause a hydrogel to shrink. In neutral or basic conditions, the groups deprotonate to form carboxylate ions, leading to increased electrostatic repulsion within the polymer network and causing the material to swell. nih.gov This pH-responsive swelling and collapsing behavior is a key feature for applications in areas like controlled drug delivery. The presence of hydrophobic N-octyl domains within such a responsive polymer would influence the kinetics and magnitude of this response.

    Application in Metal Ion Complexation and Coordination Chemistry (Material Science Context)

    This compound, an amphiphilic derivative of the naturally occurring amino acid L-aspartic acid, has garnered interest in materials science due to its unique structural characteristics. The molecule incorporates a hydrophilic head group composed of two carboxylic acid moieties and an amide linkage, and a hydrophobic tail consisting of an eight-carbon alkyl chain. This architecture imparts surfactant-like properties and a strong potential for metal ion coordination, making it a candidate for applications in metal extraction, surface functionalization, and the formation of novel coordination polymers. While detailed research focusing exclusively on this compound is limited, its behavior can be inferred from studies on analogous N-acyl amino acids and the well-established coordination chemistry of aspartic acid.

    The coordination of metal ions by this compound is primarily facilitated by the carboxyl groups and the amide oxygen. The presence of two carboxyl groups allows for the formation of stable chelate rings with metal cations. The mode of coordination can vary depending on the pH of the system, the nature of the metal ion, and the stoichiometry of the complex.

    Key Research Findings:

    Amphiphilic Nature and Self-Assembly: The presence of the octyl chain induces amphiphilicity, leading to the formation of micelles or vesicles in aqueous solutions. This self-assembly behavior can influence the microenvironment for metal ion complexation, potentially enhancing extraction efficiency or templating the growth of nanostructured materials.

    Coordination Modes: Based on studies of aspartic acid and other N-acyl amino acids, this compound is expected to act as a multidentate ligand. Coordination can occur through:

    One or both oxygen atoms of a single carboxyl group (monodentate or bidentate chelation).

    Oxygen atoms from both carboxyl groups to bridge two metal centers.

    Involvement of the amide oxygen in the coordination sphere, particularly with hard metal ions.

    Influence of pH: The protonation state of the carboxylic acid groups is pH-dependent. At low pH, the carboxylic acids are protonated, reducing their ability to coordinate with metal ions. As the pH increases, deprotonation occurs, enhancing the chelating capacity of the molecule. This pH-responsive behavior is crucial for applications such as selective metal ion extraction and release.

    Metal Ion Selectivity: The affinity of this compound for different metal ions is expected to follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is governed by the decrease in ionic radius and the increase in crystal field stabilization energy across the series.

    Data on Metal Ion Complexation:

    Table 1: Stepwise Stability Constants (log K) of L-Aspartic Acid with Divalent Metal Ions

    Metal Ion log K₁ log K₂
    Mn(II) 3.20 2.50
    Co(II) 4.80 3.60
    Ni(II) 5.80 4.30
    Cu(II) 8.30 6.20

    This table is interactive. Users can sort the data by clicking on the column headers.

    Note: The data presented is for L-aspartic acid and serves as an illustrative example. The presence of the N-octyl group may influence the absolute values of the stability constants due to steric and electronic effects, but the general trends are expected to be similar.

    Application in Liquid-Liquid Extraction:

    The amphiphilic nature of this compound makes it a promising extractant in liquid-liquid extraction processes for the separation and purification of metal ions. In such a system, the this compound resides in the organic phase and interacts with metal ions at the aqueous-organic interface. The hydrophobic octyl tail ensures the solubility of the resulting metal complex in the organic phase, facilitating its transfer from the aqueous phase.

    The extraction efficiency is highly dependent on the pH of the aqueous phase. Studies on unmodified aspartic acid have demonstrated its effectiveness in extracting heavy metals from aqueous solutions. For instance, at low pH, aspartic acid has been shown to extract a significant percentage of various heavy metal ions.

    Table 2: Extraction Efficiency of Heavy Metals using Aspartic Acid at Low pH

    Metal Ion Extraction Efficiency (%)
    Zn(II) >85
    Ni(II) >85

    This table is interactive. Users can sort the data by clicking on the column headers.

    Note: This data is for unmodified aspartic acid and illustrates the potential of the aspartic acid headgroup for metal extraction. The efficiency of this compound is expected to be influenced by its partitioning behavior between the aqueous and organic phases.

    In the context of materials science, the ability of this compound to form stable complexes with a variety of metal ions opens up possibilities for the creation of functional materials. These include:

    Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule, with its chelating headgroup and long alkyl tail, could be utilized to construct layered or porous coordination polymers. The alkyl chains could form interdigitated hydrophobic domains, influencing the packing and properties of the resulting material.

    Functionalized Surfaces: this compound can be used to modify the surface of materials, imparting new functionalities. For example, coating a substrate with this molecule could create a surface with specific metal-binding capabilities, useful for sensing or catalytic applications.

    Nanoparticle Synthesis: The molecule can act as a capping agent in the synthesis of metal or metal oxide nanoparticles. The coordination to the nanoparticle surface would control its growth and aggregation, while the alkyl chains would provide dispersibility in non-polar solvents.

    N Octyl Aspartic Acid in Biophysical and Model Biochemical Systems Research Excluding Clinical Human Trials

    Interaction with Model Biological Membranes and Lipid Bilayers

    N-Octyl aspartic acid's structure, featuring a polar headgroup and a nonpolar tail, makes it a surfactant-like molecule with a strong propensity to interact with model biological membranes such as liposomes and lipid bilayers. While direct studies on this compound are limited, the behavior of similar N-acyl amino acids and other amphiphilic molecules provides significant insight into its likely interactions.

    The hydrophobic octyl chain is expected to readily partition into the hydrophobic core of a lipid bilayer, while the hydrophilic aspartic acid headgroup remains at the aqueous interface. This insertion can lead to several effects on the membrane's physical properties. For instance, the introduction of such amphiphiles can alter membrane fluidity, phase transition temperature, and permeability. Studies on related amino acid-based surfactants have shown that the nature of the headgroup and the length of the alkyl chain are critical in determining the extent of these interactions. Negatively charged amino acids like aspartic acid have been observed to interact strongly with lipid membranes, in some cases stabilizing the gel phase of the bilayer nih.gov.

    The interaction is also dependent on the lipid composition of the model membrane. For example, the presence of cholesterol or charged lipids can modulate the partitioning and effect of the amphiphilic molecule. The aspartic acid headgroup, with its potential for ionization, can engage in electrostatic interactions with charged lipid headgroups, further influencing the organization of the lipid bilayer.

    Table 1: Predicted Interactions of this compound with Model Lipid Bilayers

    Membrane PropertyPredicted Effect of this compoundRationale based on Amphiphilic Molecule Behavior
    Membrane Fluidity IncreaseInsertion of the octyl tail disrupts the ordered packing of lipid acyl chains.
    Phase Transition Temperature (Tm) DecreaseThe presence of the "impurity" molecule lowers the energy required for the transition from gel to liquid-crystalline phase.
    Permeability IncreaseDisruption of the lipid packing can create transient pores, allowing for increased passage of small molecules.
    Surface Charge Becomes more negativeThe aspartic acid headgroup contributes a negative charge at neutral pH.

    Role in Enzyme Mimicry and Artificial Catalysis Studies

    The self-assembly of amphiphilic molecules like this compound into micelles or vesicles in aqueous solution creates unique microenvironments that can be exploited in enzyme mimicry and artificial catalysis. These supramolecular structures can concentrate reactants and provide a non-polar microenvironment within their core, which can accelerate certain chemical reactions, much like the active site of an enzyme.

    While specific catalytic applications of this compound are not extensively documented, the principles of micellar catalysis using amino acid-based surfactants are well-established. The aspartic acid headgroup can participate in acid-base catalysis, while the hydrophobic core of the self-assembled structure can stabilize transition states of non-polar reactants. For instance, amino acid-based surfactants have been shown to catalyze hydrolysis reactions, with the catalytic efficiency being dependent on the pH and the structure of the surfactant.

    Furthermore, the chiral nature of the aspartic acid headgroup can be utilized to create chiral microenvironments, potentially leading to enantioselective catalysis in synthetic systems. This is a key goal in the development of artificial enzymes, where the aim is to replicate the high selectivity of natural enzymes.

    Investigating this compound as a Probe in Structural Biology

    In the field of structural biology, understanding the three-dimensional structure of proteins is crucial for elucidating their function. Hydrophobic amino acids are typically found in the core of soluble proteins or within the transmembrane domains of membrane proteins russelllab.org. This compound, with its hydrophobic octyl chain, can be used as a molecular probe to investigate hydrophobic pockets and interfaces in isolated proteins in vitro.

    By synthetically incorporating this compound into a peptide or protein sequence, researchers can study how this modification affects protein folding, stability, and interaction with other molecules. The octyl group can serve as a handle for biophysical techniques that are sensitive to hydrophobic environments. For example, changes in the fluorescence of a nearby tryptophan residue upon introduction of the octyl group could indicate close packing within the protein core.

    Moreover, the interaction of this compound with a protein surface can provide information about the location and nature of hydrophobic binding sites. This is particularly relevant for understanding protein-protein interactions and for the design of small molecules that target these sites. The temperature dependence of the hydrophobic effect is a key factor in protein stability, and studying the interactions of modified amino acids like this compound at different temperatures can provide insights into the thermodynamics of protein folding plos.org.

    Bio-inspired Material Design and Biomimetic Systems Utilizing this compound Scaffolds

    The self-assembly of amino acids and their derivatives is a powerful tool for the bottom-up fabrication of functional biomaterials beilstein-journals.orgnih.gov. This compound, as an amphiphilic molecule, has the potential to self-assemble into a variety of nanostructures, such as nanofibers, nanotubes, and vesicles, depending on the conditions. These self-assembled structures can serve as scaffolds for tissue engineering, drug delivery systems, and other biomedical applications.

    The design of these materials is inspired by natural biological systems where self-assembly plays a crucial role, such as in the formation of the cytoskeleton and extracellular matrix. The properties of the resulting biomaterials can be tuned by modifying the structure of the building blocks. For example, the length of the alkyl chain and the nature of the amino acid headgroup can influence the morphology and mechanical properties of the self-assembled structures.

    The incorporation of the aspartic acid moiety provides a handle for further functionalization. The carboxylic acid groups can be used to attach bioactive molecules, such as peptides or growth factors, to the surface of the self-assembled scaffold. This allows for the creation of biomimetic systems that can interact with cells and tissues in a specific and controlled manner. For instance, materials can be designed to promote cell adhesion, proliferation, and differentiation, mimicking the natural environment of the cell.

    Table 2: Potential Bio-inspired Materials from this compound Self-Assembly

    Self-Assembled StructurePotential ApplicationKey Features
    Nanofibers/Hydrogels Scaffolds for tissue engineeringHigh water content, porous structure, tunable mechanical properties.
    Vesicles (Liposomes) Drug delivery carriersEncapsulation of hydrophilic drugs in the aqueous core and hydrophobic drugs in the bilayer.
    Micelles Solubilization of poorly water-soluble drugsHydrophobic core for drug loading, hydrophilic shell for aqueous stability.
    Functionalized Surfaces Biocompatible coatings for medical implantsImproved biocompatibility, reduced protein fouling, and promotion of specific cellular responses.

    Computational and Theoretical Insights into N Octyl Aspartic Acid

    Quantum Mechanical Studies of Electronic Structure and Reactivity

    Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of N-Octyl aspartic acid. These studies provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.

    The key molecular orbitals involved in chemical reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized around the carboxylate and amino groups, which are rich in electrons. The LUMO, conversely, is distributed over the regions that can accept electron density.

    From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (the tendency to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of the ability to act as an electrophile). For a molecule like this compound, the presence of the electron-donating octyl group influences the electron density of the aspartic acid backbone, modulating these reactivity parameters.

    Furthermore, quantum mechanical calculations can generate maps of the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In this compound, the oxygen atoms of the carboxyl groups represent the most negative potential, making them likely sites for electrophilic attack or coordination to cations. The hydrogen atoms of the amino and carboxylic acid groups show positive potential. This information is vital for predicting how the molecule will interact with other chemical species.

    Table 1: Representative Quantum Chemical Parameters Calculated for this compound
    ParameterTypical Calculated Value (a.u.)Significance
    EHOMO-0.2 to -0.3Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
    ELUMO0.05 to 0.15Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
    HOMO-LUMO Gap (ΔE)0.25 to 0.45Indicates chemical reactivity and stability; larger gap implies higher stability.
    Dipole Moment (µ)2.0 to 4.0 DMeasures the overall polarity of the molecule.
    Chemical Hardness (η)0.12 to 0.23Resistance to deformation of the electron cloud.
    Electrophilicity Index (ω)0.5 to 1.5 eVPropensity of the molecule to accept electrons.

    Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

    Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly valuable for investigating how individual molecules interact with each other and with a solvent, leading to self-assembly into larger structures.

    As an amphiphilic molecule, this compound possesses a hydrophilic head (the aspartic acid group) and a hydrophobic tail (the n-octyl chain). This dual nature drives its self-assembly in aqueous environments. MD simulations can model this process by calculating the forces between all atoms in a system and integrating Newton's laws of motion. Key intermolecular interactions governing the self-assembly of this compound include:

    Hydrophobic Interactions: The nonpolar octyl chains are repelled by water molecules, leading them to aggregate to minimize their contact with the aqueous environment. This is a primary driving force for self-assembly.

    Hydrogen Bonding: The carboxylic acid and amino groups of the aspartic acid head are capable of forming strong hydrogen bonds with water molecules and with each other, stabilizing the assembled structure at the interface with water.

    Electrostatic Interactions: Depending on the pH of the solution, the carboxylic acid and amino groups can be ionized, leading to electrostatic attractions or repulsions that influence the packing and morphology of the aggregates.

    Table 2: Typical Parameters and Findings from MD Simulations of N-Alkyl Amino Acid Self-Assembly
    Simulation Parameter/FindingTypical Value/ObservationDescription
    Simulation Time100 - 500 nsThe duration of the simulation required to observe self-assembly.
    Force FieldCHARMM, AMBER, GROMOSA set of parameters used to describe the potential energy of the system.
    Water ModelTIP3P, SPC/EThe model used to represent water molecules in the simulation.
    Primary Driving ForceHydrophobic effectThe tendency of nonpolar groups to aggregate in aqueous solution.
    Observed AggregatesSpherical or ellipsoidal micellesThe typical morphology of the self-assembled structures.
    Aggregation Number (Nagg)20 - 60 moleculesThe average number of monomers in a stable aggregate.

    Structure-Property Relationships Derived from Computational Methods (non-clinical properties)

    Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physical or chemical properties. For this compound, QSPR can be used to predict important non-clinical properties relevant to its application as a surfactant or functional material, without the need for extensive experimentation.

    The QSPR methodology involves several steps. First, a set of molecules with known properties is collected. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as its topology, geometry, or electronic properties (often derived from quantum mechanical calculations). Finally, a mathematical model is built to relate the descriptors to the property of interest.

    For an amphiphilic molecule like this compound, key properties that can be predicted via QSPR models include:

    Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. This is a crucial parameter for any surfactant. Descriptors related to the size of the hydrophobic tail and the nature of the hydrophilic head are typically important.

    Surface Tension: The ability of the molecule to reduce the surface tension of a liquid.

    Hydrophile-Lipophile Balance (HLB): An empirical measure of the degree to which a surfactant is hydrophilic or lipophilic, which helps in selecting the right surfactant for a particular application.

    By developing QSPR models, it is possible to understand which structural features of this compound are most influential for a given property. For example, a model might reveal a strong correlation between the length of the alkyl chain and the logarithm of the CMC, a well-known relationship for homologous series of surfactants. These models enable the virtual design of new derivatives with optimized properties.

    Table 3: QSPR for Predicting Non-Clinical Properties of Amphiphilic Molecules
    Predicted PropertyRelevant Molecular DescriptorsSignificance of the Property
    Critical Micelle Concentration (CMC)Topological indices, molecular volume, surface area of hydrophobic partDefines the efficiency of a surfactant.
    Surface Tension (γ)Polarizability, dipole moment, solvent-accessible surface areaMeasures the effectiveness of a surfactant in reducing surface energy.
    Hydrophile-Lipophile Balance (HLB)Counts of hydrophilic/hydrophobic groups, logPUsed to select surfactants for specific applications (e.g., emulsifiers, detergents).
    Aqueous SolubilityPolar surface area, hydrogen bond donors/acceptors, logPDetermines the behavior of the molecule in aqueous systems.

    In Silico Screening for Novel Chemical Applications (e.g., material design, catalysis)

    In silico screening uses computational methods to rapidly assess large libraries of virtual compounds for their potential in a specific application, thereby prioritizing a smaller number of promising candidates for experimental synthesis and testing. This compound, with its combination of a chiral amino acid headgroup and a functional alkyl tail, can be screened for a variety of novel chemical applications.

    Material Design: As a functional monomer, this compound could be a building block for new polymers or self-assembling materials. Virtual screening could be employed to predict the properties of polymers derived from it. For instance, MD simulations could predict the morphology and stability of materials formed by the polymerization of this compound. Its amphiphilic nature suggests potential applications in areas like drug delivery, where it could form the basis of biodegradable nanoparticles or vesicles. Computational models can predict how such nanoparticles would interact with other molecules, such as drugs or biological membranes.

    Catalysis: The structure of this compound suggests several potential roles in catalysis.

    Phase-Transfer Catalysis: Its amphiphilic character could allow it to transport reactants between immiscible aqueous and organic phases, potentially catalyzing reactions between water-soluble and oil-soluble reagents. In silico screening could involve calculating the partitioning of the molecule and its complexes with reactants between different solvents to predict its efficacy as a phase-transfer catalyst.

    Ligand in Asymmetric Catalysis: The chiral aspartic acid moiety can act as a ligand for metal catalysts. The carboxylate and amino groups can coordinate to a metal center, creating a chiral environment that could induce stereoselectivity in chemical reactions. Computational docking studies could be used to screen its ability to bind to various metal ions and to predict the geometry of the resulting metal complexes. Quantum mechanical calculations could then be used to model the catalytic cycle and predict the enantioselectivity of the reaction.

    In silico screening provides a cost-effective and time-efficient strategy to explore the potential of this compound in these and other applications, guiding future experimental work toward the most promising avenues.

    Table 4: Potential Applications of this compound and In Silico Screening Methods
    Potential ApplicationScreening MethodKey Properties to Evaluate
    Functional Monomer for PolymersMolecular Dynamics, QSPRPolymer chain conformation, glass transition temperature, mechanical properties.
    Surfactant/EmulsifierQSPR, Molecular DynamicsCMC, surface tension, HLB, stability of emulsions.
    Phase-Transfer CatalystSolvation energy calculations, MDPartition coefficient (logP), ion-pairing energy, interfacial activity.
    Chiral Ligand for CatalysisMolecular Docking, DFTBinding affinity to metal centers, geometry of metal complex, activation energy of catalytic steps.

    Future Research Directions and Unexplored Avenues for N Octyl Aspartic Acid

    Integration into Advanced Functional Materials and Devices

    The amphiphilic nature of N-Octyl aspartic acid, characterized by a hydrophilic aspartic acid head and a hydrophobic octyl tail, makes it a prime candidate for the development of advanced functional materials. Its ability to self-assemble into micelles and other ordered structures is a key attribute that can be harnessed for various applications. mdpi.com

    Future research will likely focus on its role as a stabilizer and functional component in nanomaterial synthesis. For instance, it could be employed to control the size and morphology of nanoparticles, enhancing their stability and dispersibility in aqueous media. This is particularly relevant for applications in catalysis and drug delivery. The carboxyl groups of the aspartic acid moiety offer sites for further functionalization, allowing for the attachment of targeting ligands or therapeutic agents.

    Moreover, the surfactant properties of this compound suggest its potential use in the formulation of smart materials that respond to external stimuli such as pH or temperature. researchgate.net These materials could find applications in controlled-release systems and advanced coatings. Research into copolymers incorporating this compound could lead to the creation of novel hydrogels and biocompatible polymers with tunable mechanical and chemical properties. researchgate.netnih.gov

    Table 1: Potential Applications of this compound in Functional Materials

    Application AreaPotential Role of this compoundKey Properties to Exploit
    Nanoparticle Synthesis Stabilizing and capping agentAmphiphilicity, surface activity
    Drug Delivery Systems Micelle and vesicle formation for encapsulationBiocompatibility, self-assembly
    Smart Coatings Responsive surface modificationpH-sensitivity of the carboxylic acid groups
    Biomimetic Materials Component of self-assembling structuresAbility to form ordered aggregates
    Hydrogel Formulation Cross-linking agent or functional monomerPresence of reactive carboxyl groups

    Development of Novel and Sustainable Synthetic Methodologies

    The traditional synthesis of N-acyl amino acids often involves multi-step processes that may utilize harsh reagents and generate significant waste. A key future research direction is the development of greener and more efficient synthetic routes to this compound.

    Enzymatic synthesis represents a promising and sustainable alternative. researchgate.net Lipases and proteases could be explored as catalysts for the acylation of aspartic acid with octyl derivatives. This approach offers high selectivity and operates under mild reaction conditions, reducing energy consumption and by-product formation. The use of renewable starting materials, such as bio-derived octanol (B41247) and aspartic acid produced through fermentation, would further enhance the sustainability of the process. nih.gov

    Table 2: Comparison of Synthetic Methodologies for this compound

    MethodologyAdvantagesChallenges
    Conventional Chemical Synthesis Established procedures, high yield potentialUse of hazardous reagents, waste generation
    Enzymatic Synthesis High selectivity, mild conditions, sustainabilityEnzyme stability and cost, lower reaction rates
    Green Solvent Systems Reduced environmental impact, improved safetySolvent recovery and reuse, process optimization
    One-Pot Synthesis Reduced reaction time and waste, cost-effectiveControl of side reactions, purification

    Expansion into Interdisciplinary Research Domains (e.g., bio-electronics, nanodevices, non-clinical sensing)

    The unique properties of this compound open up possibilities for its application in emerging interdisciplinary fields. In the realm of bio-electronics , its ability to form stable layers on surfaces could be utilized to create biocompatible interfaces between electronic components and biological systems. nih.gov These interfaces are crucial for the development of biosensors and implantable medical devices. The carboxyl groups can be used to immobilize enzymes or antibodies, creating specific and sensitive sensing surfaces.

    In the field of nanodevices , self-assembled structures of this compound could serve as templates for the fabrication of nanowires or other nanostructures. acs.org The controlled arrangement of these molecules could lead to the development of novel electronic and photonic devices with tailored properties. The convergence of nanotechnology and biological research, termed nano-bioelectronics, offers a fertile ground for exploring the potential of molecules like this compound. nih.gov

    For non-clinical sensing applications, this compound-based materials could be used to detect environmental pollutants or toxins. acs.org For example, a sensor functionalized with this compound could be designed to selectively bind to heavy metal ions or organic contaminants in water. The development of such sensors would contribute to environmental monitoring and public safety. A sensor fabricated with Fe3O4@ZnO nanoparticles has been used for the simultaneous detection of L-aspartic acid and glycine (B1666218) in real samples, demonstrating the potential for aspartic acid derivatives in sensing applications. researchgate.net

    Challenges and Opportunities in Translating Fundamental Research to Broader Chemical and Material Applications

    While the future research directions for this compound are promising, several challenges must be addressed to translate fundamental discoveries into widespread applications. nih.govresearchgate.net

    One of the primary challenges is the scalability of production . nih.gov Developing cost-effective and scalable manufacturing processes is essential for the commercial viability of any new material. This includes optimizing synthetic routes to maximize yield and minimize cost, as well as establishing reliable quality control measures. researchgate.net

    Another challenge lies in the characterization and long-term stability of this compound-based materials. A thorough understanding of how these materials behave under various conditions and over extended periods is crucial for ensuring their reliability and performance in real-world applications.

    Despite these challenges, the opportunities are significant. The increasing demand for sustainable and biocompatible materials across various industries provides a strong impetus for research and development in this area. nih.gov The versatility of this compound, allowing for its integration into a wide range of materials and devices, positions it as a valuable building block for future technologies. Collaborative efforts between academia and industry will be key to overcoming the existing hurdles and realizing the full potential of this promising compound.

    Q & A

    Basic Research Questions

    Q. What are the established methods for synthesizing N-octyl aspartic acid, and how can its purity be validated?

    • Synthesis : this compound is typically synthesized via esterification, where the hydroxyl group of aspartic acid reacts with octanol under acidic or enzymatic catalysis. For example, analogous ester syntheses (e.g., n-octyl acetate) involve refluxing carboxylic acids with alcohols using sulfuric acid as a catalyst .
    • Purity Validation : Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity. New compounds must provide elemental analysis (C, H, N) and mass spectrometry (MS) data, as outlined in experimental reproducibility guidelines .

    Q. How can researchers quantify aspartic acid derivatives like this compound in complex matrices?

    • Analytical Workflow : Acid hydrolysis (6M HCl, 110°C, 24h) converts asparagine to aspartic acid, enabling quantification via HPLC with UV/fluorescence detection. This method is validated for amino acid analysis in biological samples, as demonstrated in beef cut studies .
    • Data Interpretation : Results should be expressed as mean ± standard deviation, with statistical significance (e.g., ANOVA, Duncan’s test) to differentiate amino acid profiles across samples .

    Q. What safety protocols are recommended for handling this compound in laboratory settings?

    • Exposure Controls : Use fume hoods for volatile reagents and wear nitrile gloves, safety goggles, and lab coats. Contaminated gloves must be disposed of according to hazardous waste regulations .
    • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

    Advanced Research Questions

    Q. How can conflicting data on the bioactivity of this compound be resolved?

    • Experimental Design : Replicate studies using standardized protocols (e.g., identical hydrolysis conditions, solvent systems). Address variability by reporting detailed methods, including catalyst type, reaction time, and temperature .
    • Data Contradiction Analysis : Compare results with prior literature (e.g., glutamic acid vs. aspartic acid stability under hydrolysis) and use multivariate statistics to identify confounding factors, such as matrix effects in biological samples .

    Q. What strategies optimize the yield of this compound while minimizing side reactions?

    • Process Optimization :

    • Catalyst Screening : Test enzymatic catalysts (lipases) for selectivity vs. traditional acid catalysts.
    • Solvent Selection : Use non-polar solvents (e.g., toluene) to shift equilibrium toward ester formation via azeotropic water removal.
    • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in-situ FTIR to detect intermediate byproducts .
      • Yield Improvement : Pilot studies suggest yields >80% are achievable with microwave-assisted synthesis, reducing reaction time from hours to minutes .

    Q. How does this compound interact with lipid bilayers, and what experimental models validate these interactions?

    • Model Systems : Use Langmuir-Blodgett troughs to study monolayer penetration or fluorescently labeled analogs to track membrane localization in cell cultures .
    • Data Collection : Measure changes in membrane fluidity via fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding kinetics .

    Methodological Challenges and Solutions

    ChallengeSolutionReference
    Low solubility in aqueous buffersUse dimethyl sulfoxide (DMSO) as a co-solvent (<1% v/v) to maintain bioactivity without inducing cytotoxicity
    Spectral overlap in NMR analysisApply 2D NMR techniques (e.g., HSQC, COSY) to resolve aspartic acid backbone signals from octyl chain resonances
    Quantification limits in trace analysisDerivatize with dansyl chloride or o-phthalaldehyde to enhance HPLC detection sensitivity

    Key Data from Prior Studies

    • Amino Acid Stability : Acid hydrolysis degrades tryptophan but preserves aspartic acid, making it a reliable target for quantification .
    • Cognitive Function : Aspartic acid derivatives enhance synaptic plasticity in rodent models, though human trials are pending .
    • Thermodynamic Data : NIST provides enthalpy and entropy values for aspartic acid, critical for modeling reaction equilibria .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.